4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a thiol (-SH) group at position 3, an allyl (-CH₂CH=CH₂) substituent at position 4, and a 2-methylphenyl (o-tolyl) group at position 5. This compound belongs to the 1,2,4-triazole class, known for diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. Its structural features, such as the electron-rich thiol group and hydrophobic aryl/allyl substituents, influence reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
3-(2-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKMEJQLNQDLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351585 | |
| Record name | 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423741-70-2 | |
| Record name | 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate, which is then cyclized to form the triazole ring. The final step involves the alkylation of the triazole with allyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The allyl and methylphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Agricultural Applications
1.1 Fungicidal Activity
One of the primary applications of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is its use as a fungicide. Research has demonstrated its effectiveness against various fungal pathogens affecting crops. For instance, studies indicate that this compound exhibits strong antifungal properties against Botrytis cinerea, a common pathogen in horticulture.
Case Study: Efficacy Against Botrytis cinerea
| Treatment | Concentration | Efficacy (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 100 µg/mL | 85 |
| Compound A | 200 µg/mL | 95 |
This data suggests that increasing concentrations of the compound significantly enhance its antifungal efficacy.
Pharmaceutical Applications
2.1 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
The results indicate that the compound can be a promising candidate for developing new antimicrobial agents.
Materials Science Applications
3.1 Polymer Stabilization
In materials science, this compound has been explored for its role in stabilizing polymers against thermal degradation. Its incorporation into polymer matrices has shown to enhance thermal stability.
Case Study: Thermal Stability Enhancement
| Polymer Type | Without Additive (°C) | With Additive (°C) |
|---|---|---|
| Polypropylene | 250 | 280 |
| Polyvinyl Chloride | 200 | 230 |
This data illustrates the significant improvement in thermal stability when the compound is added to polymer formulations.
Mechanism of Action
The mechanism of action of 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Triazole-3-Thiol Derivatives
Structural and Functional Group Variations
The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Antioxidant Activity
- Target Compound: Limited direct data, but structural analogs lacking electron-donating groups (e.g., -NH₂, -OCH₃) show reduced radical scavenging. The allyl and methylphenyl groups may prioritize lipophilicity over antioxidant efficacy.
- Schiff Base Ligands (e.g., compounds 54, 55) : Pyrazole-containing analogs show moderate antiradical activity, suggesting that bulky substituents may hinder antioxidant efficacy .
Anticancer Activity
- Furfuryl Derivatives: Weakly bind EGFR’s catalytic site but induce receptor degradation, leading to cancer cell detachment. The allyl group may facilitate reversible binding, while quinoline/alkoxy groups enhance target specificity .
Electrochemical Behavior
Key Research Findings
Substituent Effects : Electron-donating groups (-NH₂, -OCH₃) enhance antioxidant activity, while bulky/hydrophobic groups (allyl, aryl) improve target binding in anticancer applications .
EGFR Degradation : Furfuryl derivatives demonstrate a unique mechanism of action, combining weak kinase inhibition with protein degradation, a strategy distinct from traditional EGFR inhibitors .
Safety Profile: Allyl-containing triazoles (e.g., 4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol) are classified as irritants, necessitating careful handling .
Biological Activity
4-Allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and highlighting its mechanisms of action, efficacy, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₃N₃S
- Molecular Weight : 247.32 g/mol
- CAS Number : 348593-63-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes such as DNA gyrase and dihydrofolate reductase, inhibiting their activity and thereby affecting cellular processes critical for microbial survival and proliferation .
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated selectivity towards melanoma and breast cancer cells .
Antimicrobial Activity
Research indicates that triazole derivatives possess notable antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymes .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Human melanoma (IGR39) | 0.046 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 0.065 | Significant inhibition |
| Pancreatic carcinoma (Panc-1) | 0.074 | Moderate inhibition |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
Study on Anticancer Activity
In a study published in Molecules, a series of triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with the triazole moiety exhibited enhanced antitumor activity compared to their non-triazole counterparts. Specifically, the derivative containing the 2-methylphenyl group showed promising results against melanoma cells .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to inhibit bacterial enzyme systems essential for growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or alkylation of precursor triazoles. For example:
- Step 1 : React 2-methylphenyl-substituted hydrazinecarbothioamide with allyl bromide in basic media (e.g., NaOH/ethanol) to form the triazole-thiol backbone .
- Step 2 : Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Validation : Confirm purity using elemental analysis (C, H, N, S content) and LC-MS .
Q. How is this compound characterized spectroscopically?
- Key Techniques :
- FTIR : Identify thiol (-SH) stretching at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- ¹H-NMR : Allyl protons appear as a multiplet at δ 5.1–5.3 ppm, while the 2-methylphenyl group shows a singlet at δ 2.3 ppm (CH₃) and aromatic protons at δ 6.8–7.5 ppm .
- UV-Vis : π→π* transitions in the triazole ring (~260 nm) and auxochromic effects from substituents .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. alkyl groups) influence antiradical activity?
- Methodology :
- DPPH Assay : Dissolve derivatives in ethanol (1×10⁻³–1×10⁻⁴ M) and mix with DPPH solution. Measure absorbance at 517 nm after 30 min .
- Key Findings : Substitutions like 4-fluorobenzylidene reduce activity (e.g., 53.78% at 1×10⁻⁴ M), while unmodified thiol groups retain higher scavenging capacity (88.89% at 1×10⁻³ M) .
- SAR Insight : Electron-withdrawing groups decrease electron donation to radicals, lowering activity .
Q. What computational strategies predict the compound’s binding affinity for viral targets like SARS-CoV-2 helicase?
- Approach :
- Molecular Docking : Use AutoDock Vina to dock derivatives (e.g., cyclopentenylamino analogs) into the M-nsp13 helicase active site (PDB: 5WWP). Generate 30 conformations per ligand and select the lowest binding energy pose .
- Validation : Compare docking scores with known inhibitors (e.g., remdesivir) and validate via MD simulations .
Q. How can contradictions in antimicrobial efficacy data across studies be resolved?
- Case Example : In anti-tuberculosis studies:
- pH Dependency : Activity against M. bovis is consistent at pH 6.5–7.1, with 0.1–1.0% concentrations inhibiting growth for 90 days .
- Comparative Analysis : Unlike isoniazid, the compound’s thiol group enhances membrane permeability, explaining superior efficacy at lower doses .
Q. How are coordination complexes of this compound designed for catalytic or therapeutic applications?
- Protocol :
- Synthesis : React the triazole-thiol ligand with metal salts (Ni(II), Cu(II), Zn(II)) in ethanol. Isolate complexes via filtration .
- Characterization : Use molar conductivity to confirm octahedral geometry (e.g., Cu(II) complexes show λm = 70–100 Ω⁻¹ cm² mol⁻¹) .
- Application : Test complexes for sulfhydryl compound detection via cyclic voltammetry (e.g., LOD = 0.1 µM for glutathione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
